molecular formula C7H12O2 B3052518 (Z)-Pent-2-en-1-yl acetate CAS No. 42125-10-0

(Z)-Pent-2-en-1-yl acetate

Cat. No. B3052518
CAS RN: 42125-10-0
M. Wt: 128.17 g/mol
InChI Key: WGGJTPQHVFOGPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of acetates involves a central metal atom surrounded by oxygen atoms in a tetrahedral arrangement. The oxygen atoms are connected to carbon atoms, which are in turn connected to hydrogen atoms .

Chemical Reactions of Acetates Acetates can participate in a variety of chemical reactions. For example, a complexation reaction between zinc acetate and ascorbic acid can lead to the formation of nanoscale particles with emergent optical properties .

Scientific Research Applications

Synthesis of Multisubstituted Fluorene Skeletons

A study by Wang et al. (2012) highlights the use of (Z)-pent-2-en-1-yl acetate in the synthesis of multisubstituted fluorene skeletons. This Bi(III)-catalyzed method demonstrates the compound's applicability in constructing highly conjugated aromatic multisubstituted fluorenes through a domino reaction involving (Z)-pent-2-en-1-yl acetates and ethynylarenes (Wang et al., 2012).

Stereoselective Synthesis in Organic Chemistry

In organic chemistry, the stereoselective synthesis of various compounds often utilizes (Z)-pent-2-en-1-yl acetate. For instance, Zhai et al. (2013) reported a stereoselective approach to synthesize ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate. This process is significant for its quaternary carbon stereocontrolled cis-configuration formation and its practical applicability in synthesizing commercially important compounds (Zhai et al., 2013).

Role in Insect Pheromone Synthesis

Gânscă et al. (2002) explored the synthesis of various isomers of 4,7-tridecadien-1-yl acetate, using a compound structurally similar to (Z)-pent-2-en-1-yl acetate. These compounds are significant in the study of insect pheromones, as certain isomers like (4E,7Z)-4,7-tridecadien-1-yl acetate act as sex pheromones for specific moth species (Gânscă et al., 2002).

Alkenyl Acetate Pheromone Analogues in Insect Research

Priesner et al. (1977) investigated the sensory efficacy of alkyl-branched pheromone analogues, including compounds similar to (Z)-pent-2-en-1-yl acetate. This research is crucial for understanding the structure-response relationships in insect olfactory receptors, contributing to the development of pheromone-based pest control methods (Priesner et al., 1977).

Exploration in Tropospheric Chemistry

Pfrang et al. (2007) conducted a study on the night-time tropospheric chemistry of stress-induced volatile organic compounds (VOCs), including (Z)-pent-2-en-1-ol. Their research provides insights into the atmospheric chemistry and potential environmental impacts of VOCs related to (Z)-pent-2-en-1-yl acetate (Pfrang et al., 2007).

Safety And Hazards

Like all chemicals, acetates should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The future research directions in the field of acetates could involve exploring their potential applications in various fields such as material science, healthcare, and optoelectronics . There is also interest in developing more sustainable methods for the synthesis of acetates .

properties

IUPAC Name

[(Z)-pent-2-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h4-5H,3,6H2,1-2H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGJTPQHVFOGPN-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014927
Record name (Z)-Pent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Pent-2-en-1-yl acetate

CAS RN

42125-10-0
Record name 2-Penten-1-ol, 1-acetate, (2Z)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Penten-1-ol, 1-acetate, (2Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Penten-1-ol, 1-acetate, (2Z)-
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Record name (Z)-Pent-2-en-1-yl acetate
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Record name (Z)-pent-2-en-1-yl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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